(2,4-Dimethyl-1,3-oxazol-5-yl)methanol
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Description
(2,4-Dimethyl-1,3-oxazol-5-yl)methanol, also known as 2,4-DMO, is a versatile organic compound with a wide range of applications in both chemical synthesis and scientific research. It is a colorless and odorless liquid, with a boiling point of 160°C and a melting point of -67°C. The compound is used in a variety of fields, including organic synthesis, biochemistry, medicinal chemistry, and environmental science. In Additionally, potential future directions for research involving 2,4-DMO will be explored.
Scientific Research Applications
Synthesis of Antibiotics
Bagley et al. (2005) demonstrated the use of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol in the synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis involved a complex multistep Bohlmann-Rahtz heteroannulation reaction, indicating its application in antibiotic synthesis (Bagley et al., 2005).
Catalysis in Glycerol Conversion
Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with various aldehydes and ketones, including (2,4-Dimethyl-1,3-oxazol-5-yl)methanol. This research highlights its role in catalysis, particularly in converting glycerol to cyclic acetals, which are potential platform chemicals (Deutsch et al., 2007).
Chiral Catalysts in Asymmetric Synthesis
Falorni et al. (1996) studied derivatives of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol as chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. This research suggests its application in asymmetric synthesis, a critical area in the production of chiral compounds (Falorni et al., 1996).
Molecular Organization Studies
Matwijczuk et al. (2018) conducted spectroscopic studies on compounds similar to (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, which indicated variations in molecular organization in different solvents. Such studies are crucial for understanding molecular interactions and properties in various solvents (Matwijczuk et al., 2018).
Corrosion Inhibition Research
Rahmani et al. (2018) investigated oxazole derivatives, including compounds related to (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, as corrosion inhibitors on mild steel. This application is vital in industrial settings, where corrosion prevention is essential (Rahmani et al., 2018).
properties
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHIILNKOBBPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441639 |
Source
|
Record name | (2,4-dimethyl-1,3-oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-1,3-oxazol-5-yl)methanol | |
CAS RN |
214553-55-6 |
Source
|
Record name | (2,4-dimethyl-1,3-oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dimethyl-1,3-oxazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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